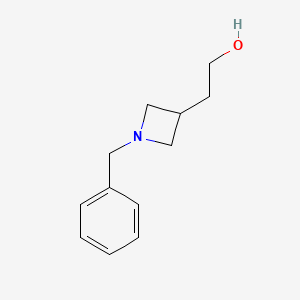

2-(1-Benzylazetidin-3-yl)ethanol

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(1-benzylazetidin-3-yl)ethanol |

InChI |

InChI=1S/C12H17NO/c14-7-6-12-9-13(10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

InChI Key |

QAKFXZVQUVBKFD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-benzylazetidin-3-yl)ethanol typically involves:

- Formation of the azetidine ring via cyclization of amino-alcohol precursors.

- Introduction of the benzyl substituent on the nitrogen.

- Installation of the hydroxyethyl side chain at the 3-position of the azetidine ring.

The key intermediate often used is 1-benzylazetidin-3-ol, which can be further functionalized to obtain the target compound.

Preparation of 1-Benzylazetidin-3-ol Derivatives

One of the most authoritative sources on the preparation of 1-benzylazetidin-3-ol derivatives, which includes 2-(1-benzylazetidin-3-yl)ethanol, is the patent US4639334A. The method involves:

- Starting Material: An epoxy halide of general formula (epoxy halide) is reacted with benzylamine.

- Reaction Conditions: The reaction is carried out in an organic solvent such as cyclohexane at temperatures between 10°C and 50°C for 12 to 36 hours.

- Isolation: The amino-alcohol intermediate is recovered by conventional workup and may be purified by recrystallization.

- Cyclization: The amino-alcohol is cyclized in the presence of triethylamine, which is critical for high yields. Other bases like tributylamine, tripropylamine, pyridine, or 2,6-lutidine were ineffective, demonstrating the specificity of triethylamine in promoting cyclization to the azetidin-3-ol ring system.

This process yields 1-benzylazetidin-3-ol derivatives, which are key precursors for further functionalization to 2-(1-benzylazetidin-3-yl)ethanol.

Functionalization to 2-(1-Benzylazetidin-3-yl)ethanol

The hydroxyethyl side chain at the 3-position can be introduced by substitution reactions on the azetidin-3-ol intermediate or by ring-opening and subsequent modification of suitable precursors. The exact methods for direct synthesis of 2-(1-benzylazetidin-3-yl)ethanol are less commonly detailed in literature but can be inferred from related azetidine chemistry.

Alternative Synthetic Routes and Catalytic Hydrogenation

According to WO2000063168A1, azetidine derivatives including benzyl-substituted azetidines can be prepared by:

- Starting from protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine.

- Acidic hydrolysis followed by extraction and purification.

- Catalytic hydrogenation using palladium hydroxide on carbon under hydrogen pressure to reduce intermediates and modify substituents.

- Formation of hydrochloride salts for purification and stabilization.

These steps provide a robust method for obtaining azetidine derivatives with high purity and yield, which can be adapted for preparing 2-(1-benzylazetidin-3-yl)ethanol by suitable choice of starting materials and reaction conditions.

Organolithium Addition for Azetidine Functionalization

Recent research (Frontiers in Chemistry, 2019) describes stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines as a route to functionalized azetidines. This method involves:

- Use of lanthanum chloride to activate the organolithium reagent.

- Addition of organolithiums (e.g., butyllithium, methyllithium) to azetidine precursors.

- High stereoselectivity and yields (up to 93%).

- Subsequent quenching and purification to obtain functionalized azetidines.

While this method focuses on 2-substituted azetidines, it demonstrates advanced synthetic strategies that could be adapted to prepare 2-(1-benzylazetidin-3-yl)ethanol derivatives with controlled stereochemistry.

Data Tables Summarizing Key Preparation Methods

Extensive Research Discoveries and Notes

- The specificity of bases in the cyclization step is a critical discovery, where triethylamine uniquely promotes high yields of azetidin-3-ol derivatives, unlike other tertiary amines or pyridine bases.

- The use of palladium hydroxide on carbon under hydrogen pressure allows selective reduction and modification of azetidine intermediates, enabling access to various functionalized derivatives.

- Organolithium addition methods provide stereochemical control, which is important for the biological activity of azetidine derivatives and can be leveraged in the synthesis of 2-(1-benzylazetidin-3-yl)ethanol analogs.

- Industrial scale synthesis would require optimization of these methods, focusing on solvent choice, reaction time, temperature control, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylazetidin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl ketone or benzyl aldehyde.

Reduction: Formation of benzylamine.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-(1-Benzylazetidin-3-yl)ethanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules

Mechanism of Action

The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1-Benzylazetidin-3-yl)ethanol, enabling comparative analysis of their physicochemical properties and applications.

Table 1: Comparative Analysis of Structural Analogs

*Estimated or inferred values based on structural analogs.

Key Observations:

Azetidine Derivatives vs. Heterocyclic Ethanol Analogs 1-(1-Benzylazetidin-3-yl)ethan-1-ol () differs from the target compound only in the position of the hydroxyl group (C1 vs. C2). This positional isomerism could alter hydrogen-bonding capacity and metabolic stability .

Heterocyclic Systems 2-(1-Benzothiophen-3-yl)ethanol () incorporates a sulfur atom, which may improve electron-richness for metal coordination or redox activity compared to azetidine derivatives . 2-(2-Phenyl-1,3-benzoxazol-6-yl)ethanol () exhibits a higher LogP (3.03) due to the phenyl-benzoxazole system, suggesting superior membrane permeability for pharmaceutical applications .

Research Implications and Limitations

While direct data on 2-(1-Benzylazetidin-3-yl)ethanol is sparse, extrapolation from analogs suggests:

- Drug Development: Azetidine rigidity and ethanol hydrophilicity may balance solubility and target engagement.

- Synthetic Utility : The hydroxyl group could serve as a handle for further functionalization or coordination chemistry.

- Contradictions : and highlight disparities in LogP and PSA between azetidine and benzoxazole systems, emphasizing the need for empirical validation.

Future studies should prioritize synthesizing and characterizing 2-(1-Benzylazetidin-3-yl)ethanol to confirm these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.